Glycidyl 1-naphthyl ether

Description

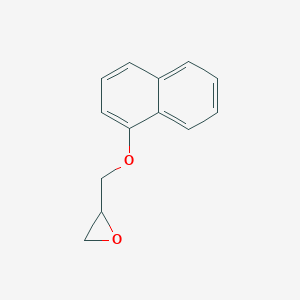

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-yloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYCPWLLBSSFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030986 | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-42-9 | |

| Record name | 2-[(1-Naphthalenyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2461-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl 1-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(naphthyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 1-NAPHTHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07FN14F351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Glycidyl 1-naphthyl ether" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Glycidyl 1-Naphthyl Ether

Abstract

This compound (GNE) is a bifunctional chemical compound of significant interest in synthetic chemistry. Characterized by a rigid, hydrophobic naphthalene group and a highly reactive terminal epoxide ring, GNE serves as a pivotal intermediate in the synthesis of a range of fine chemicals and polymers. Its most notable application is as a key building block in the stereospecific synthesis of β-adrenergic blockers, such as propranolol and naftopidil. This guide provides a comprehensive overview of the physicochemical properties, synthesis, core reactivity, and applications of this compound, intended for researchers and professionals in chemical synthesis and drug development.

Core Physicochemical Properties and Identifiers

This compound, systematically named 2-[(1-Naphthyloxy)methyl]oxirane, is a molecule that merges the aromatic properties of naphthalene with the versatile reactivity of a glycidyl ether moiety.[1][2] This unique combination dictates its solubility, reactivity, and utility. The key identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-1-yloxymethyl)oxirane | [1] |

| Synonyms | 1-(2,3-Epoxypropoxy)naphthalene, Naphthyl glycidyl ether | [1] |

| CAS Number | 2461-42-9 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Appearance | Light purple oil | [1] |

| Density | 1.192 g/cm³ | [1] |

| Boiling Point | 152 °C | [1] |

| XLogP3 | 3.3 | [1] |

Synthesis and Purification

The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the formation of an ether linkage between 1-naphthol and an epoxide-containing alkyl halide, epichlorohydrin.[3][4]

The causality behind this choice of reaction is its efficiency and the ready availability of the starting materials. The reaction is typically performed under basic conditions, where a strong base deprotonates the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide anion. This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group and forming the ether bond while preserving the reactive epoxide ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[4][5]

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis of the final product, which should match reference spectra.

-

Preparation: To a solution of 1-naphthol (e.g., 5.0 mmol, 721.0 mg) in an anhydrous polar aprotic solvent such as DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon), add a strong base such as sodium hydride (60% dispersion in mineral oil, 5.5 mmol, 132.1 mg) portion-wise at 0 °C.

-

Causality: Using a strong base and an aprotic solvent ensures complete formation of the naphthoxide anion without competing proton sources. The low temperature controls the initial exothermic reaction.

-

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes. The formation of the sodium naphthoxide salt is typically observed.

-

Epichlorohydrin Addition: Add epichlorohydrin (e.g., 10 mmol, 771 µL) dropwise to the reaction mixture at 0 °C.

-

Causality: A molar excess of epichlorohydrin ensures the reaction goes to completion and minimizes potential side reactions where the naphthoxide might open the newly formed epoxide ring.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 40 mL) and brine (1 x 40 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be further purified using flash column chromatography.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure of this compound is critical and is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data[5]

-

¹H NMR (300 MHz, CDCl₃): δ 8.33-8.27 (m, 1H), 7.82-7.76 (m, 1H), 7.52-7.43 (m, 3H), 7.35 (dd, J = 8.1, 7.5 Hz, 1H), 6.80 (dd, J = 7.5, 0.9 Hz, 1H), 4.38 (dd, J = 11.1, 3.3 Hz, 1H), 4.13 (dd, J = 11.1, 5.7 Hz, 1H), 3.48 (dddd, J = 5.7, 4.2, 3.3, 2.7 Hz, 1H), 2.95 (dd, J = 4.8, 4.2 Hz, 1H), 2.84 (dd, J = 4.8, 2.7 Hz, 1H).

-

Interpretation: The signals between δ 6.80-8.33 correspond to the seven aromatic protons of the naphthalene ring. The signals at δ 4.38 and 4.13 represent the diastereotopic protons of the -O-CH₂- group. The signals at δ 3.48, 2.95, and 2.84 correspond to the three protons of the oxirane (epoxide) ring.

-

-

¹³C{¹H} NMR (75 MHz, CDCl₃): δ 154.2 (C), 134.5 (C), 127.4 (CH), 126.5 (CH), 125.7 (CH), 125.6 (C), 125.3 (CH), 122.0 (CH), 120.8 (CH), 105.0 (CH), 68.9 (CH₂), 50.2 (CH), 44.7 (CH₂).

-

Interpretation: The signals in the aromatic region (δ 105.0-154.2) confirm the carbon skeleton of the naphthyl group. The key signals confirming the glycidyl ether structure are at δ 68.9 (-O-CH₂-), δ 50.2 (CH of the epoxide), and δ 44.7 (CH₂ of the epoxide).

-

Core Reactivity: The Epoxide Ring

The synthetic utility of this compound is dominated by the chemistry of its strained three-membered epoxide ring. This ring is susceptible to attack by a wide range of nucleophiles, leading to ring-opening and the formation of functionalized propanol derivatives.[3]

Nucleophilic Ring-Opening with Amines

The most significant reaction in the context of drug development is the ring-opening of the epoxide by a primary or secondary amine.[5][6] This reaction forms a β-amino alcohol, a common pharmacophore in many drug classes. The reaction proceeds via an Sₙ2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring. In neutral or basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide.

Caption: Mechanism of epoxide ring-opening by a primary amine.

This specific reactivity is the foundation for synthesizing propranolol, where this compound reacts with isopropylamine.[4][7]

Key Applications

Pharmaceutical Synthesis

This compound is a critical precursor for several pharmaceuticals, most notably the β-blocker Propranolol.[4][8][9] The pharmacological activity of many β-blockers resides almost exclusively in one enantiomer.[4] Therefore, the synthesis of enantiomerically pure drugs is paramount. This is achieved by using an enantiomerically pure form of this compound, such as (R)-GNE or (S)-GNE, which can be prepared through stereospecific synthesis or kinetic resolution.[3][10] For example, (S)-Propranolol is synthesized from (R)-Glycidyl 1-naphthyl ether.[10]

Caption: Synthetic pathway from (R)-GNE to (S)-Propranolol.

Materials Science

Beyond pharmaceuticals, the reactive nature of GNE makes it a valuable component in materials science.

-

Reactive Diluent: It is used as a reactive diluent in epoxy resin formulations.[2] Its function is to reduce the viscosity of the uncured resin, improving its workability and handling, while subsequently co-reacting with the hardener to become part of the final cross-linked polymer network.

-

Polymer Synthesis: GNE can be used as a monomer in ring-opening polymerization reactions to create polyethers with pendant naphthyl groups, imparting specific thermal and mechanical properties to the resulting polymer.[11] It can also be incorporated into other polymer structures as a co-stabilizer.[12]

Safety and Toxicology

As a reactive epoxide, this compound requires careful handling.

-

Hazards: It is classified as a skin irritant and a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[2][13] Inhalation may cause respiratory irritation.[14]

-

Mutagenicity: Like many simple epoxides, it is suspected of having mutagenic or genotoxic properties, although its toxicological profile has not been exhaustively investigated.[14][15]

-

Handling Precautions: Standard laboratory safety practices should be strictly followed. This includes handling in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[14][16] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound stands out as a versatile and high-value chemical intermediate. Its dual functionality—a bulky, aromatic naphthyl group and a reactive epoxide ring—provides a powerful tool for synthetic chemists. Its role is particularly well-established in the pharmaceutical industry for the stereocontrolled synthesis of β-blockers. Furthermore, its utility as a reactive diluent and monomer in polymer chemistry underscores its broader industrial relevance. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in drug discovery or materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2461-42-9 [smolecule.com]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CAS 56715-28-7: (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. US8198352B2 - High purity monoalkyltin compounds and uses thereof - Google Patents [patents.google.com]

- 13. GSRS [precision.fda.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. healtheffects.org [healtheffects.org]

- 16. chemicalbook.com [chemicalbook.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Glycidyl 1-Naphthyl Ether

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. We will delve into its fundamental properties, synthesis, applications, and safety considerations, offering insights grounded in established scientific principles.

Core Identification and Chemical Profile

This compound is a synthetic organic compound valued for its reactive epoxide group and the presence of a naphthyl moiety.[1] These features make it a crucial building block in the synthesis of more complex molecules.[1]

| Identifier | Value |

| CAS Number | 2461-42-9[2][3][4] |

| IUPAC Name | 2-[(1-Naphthyloxy)methyl]oxirane[5][6] |

| Synonyms | 1-Naphthyl glycidyl ether, α-Naphthyl glycidyl ether, ((Naphthyloxy)methyl)oxirane, 1-(2,3-Epoxypropoxy)naphthalene[4][6] |

| Molecular Formula | C₁₃H₁₂O₂[2][3] |

| Molecular Weight | 200.24 g/mol [6] |

Physicochemical Properties

The properties of this compound are tabulated below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Light purple or clear light yellow oil[2][6] |

| Melting Point | 95 °C[2] |

| Boiling Point | 338.6 °C at 760 mmHg[2] |

| Flash Point | 152 °C[2] |

| Density | 1.192 g/cm³[2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[2] |

| Storage Temperature | Refrigerator (2-8°C)[2][6] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is the Williamson ether synthesis .[1] This reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an organohalide. In this specific case, 1-naphthol is deprotonated by a base to form the nucleophilic 1-naphthoxide, which then attacks epichlorohydrin.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation of 1-naphthol: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), removes the acidic proton from the hydroxyl group of 1-naphthol, forming the sodium or potassium 1-naphthoxide salt. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2 Reaction): The 1-naphthoxide anion attacks the primary carbon of epichlorohydrin, displacing the chloride ion, which is a good leaving group. This concerted SN2 reaction forms the glycidyl ether linkage.[7]

Experimental Protocol

The following is a representative protocol for the synthesis of this compound.[8]

Materials:

-

α-naphthol

-

(±)-epichlorohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-butanone, anhydrous

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of α-naphthol (0.025 mol, 3.6 g) and anhydrous K₂CO₃ (0.073 mol, 10.08 g) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

-

Heat the mixture to reflux for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of Petroleum ether/EtOAc (85/15) until all the α-naphthol has been consumed.[8]

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure (vacuum).

-

Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of Petroleum ether/EtOAc (starting from 95/5), to yield pure glycidyl-α-naphthyl ether.[8]

Applications in Research and Drug Development

This compound's primary utility lies in its role as a synthesis intermediate.[1] The reactive epoxide ring can be opened by various nucleophiles, allowing for the introduction of the 1-naphthyloxymethyl group into a target molecule.[1]

Synthesis of β-Blockers

A significant application of this compound is in the synthesis of β-adrenergic blocking agents, such as Propranolol .[2][6] Propranolol is a widely used medication for treating hypertension, anxiety, and other cardiovascular conditions.

The synthesis involves the ring-opening of the epoxide in this compound with isopropylamine.[8]

Experimental Protocol for (±)-Propranolol Synthesis: [8]

-

A solution of glycidyl-α-napthyl ether (2 g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour.[8]

-

Removal of the solvent under reduced pressure yields crude (±)-propranolol.[8]

-

The crude product can be purified by recrystallization from hexane.[8]

Other Pharmaceutical Intermediates

This compound is also used in the preparation of other pharmacologically active compounds, such as Naftopidil , a medication used for the treatment of benign prostatic hyperplasia.[2][6]

Material Science

The reactive epoxide group of this compound makes it a useful monomer or cross-linking agent in the production of polymers and epoxy resins.[1][4] It can be used as a reactive diluent to modify the viscosity and other properties of epoxy resin formulations.[2][4]

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin and Eye Irritation: Causes skin irritation and may cause serious eye irritation.[9]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[9]

-

Respiratory Irritation: Harmful if inhaled and may cause respiratory irritation.[9][10]

-

Suspected Genetic Defects and Carcinogenicity: This compound is suspected of causing genetic defects and may potentially cause cancer.[9]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace.[9]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[11] If skin irritation or a rash occurs, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[9][11] Consult a physician.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9][11]

References

- 1. Buy this compound | 2461-42-9 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. alpha-Naphthyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 5. solutions.actylis.com [solutions.actylis.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. odr.chalmers.se [odr.chalmers.se]

- 8. jocpr.com [jocpr.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of Glycidyl 1-naphthyl ether

An In-depth Technical Guide to the Synthesis of Glycidyl 1-naphthyl ether from 1-Naphthol

This compound, also known as 1-(α-Naphthalenoxy)-2,3-epoxypropane, is a crucial chemical intermediate in organic and medicinal chemistry. Its molecular structure features a naphthyl group linked to a reactive glycidyl moiety via an ether bond.[1] This epoxide ring is highly susceptible to nucleophilic attack, making the molecule a versatile building block for synthesizing more complex compounds.[1][2] Its most notable application is as a key precursor in the synthesis of Naftopidil and the widely used β-blocker, Propranolol, where the S-enantiomer is significantly more active.[3][4] This guide provides a comprehensive overview of its synthesis from 1-naphthol, focusing on the underlying mechanisms, a detailed experimental protocol, process optimization, and critical safety considerations.

Mechanistic Insights: The Williamson Ether Synthesis

The primary and most effective method for preparing this compound is the Williamson ether synthesis.[1][2] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5] The synthesis from 1-naphthol and epichlorohydrin proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

The reaction can be dissected into two fundamental steps:

-

Deprotonation of 1-Naphthol: 1-Naphthol, a phenolic compound, is sufficiently acidic to be deprotonated by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 1-naphthoxide salt.[4][7] This step is critical as it generates the potent nucleophile, the 1-naphthoxide anion, required for the subsequent step.

-

Nucleophilic Substitution (SN2 Attack): The generated 1-naphthoxide anion acts as the nucleophile, attacking the electrophilic primary carbon of epichlorohydrin. This concerted, one-step mechanism involves a backside attack, leading to the displacement of the chloride leaving group and the formation of the ether linkage, yielding this compound.[5][6]

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of this compound, adapted from established literature.[4] This method utilizes potassium carbonate as the base and 2-butanone as the solvent, offering high yields and straightforward workup.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1-Naphthol (α-naphthol) | Starting material |

| (±)-Epichlorohydrin | Alkylating agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base for deprotonation |

| Anhydrous 2-Butanone (MEK) | Reaction solvent |

| Ethyl Acetate (EtOAc) | Eluent for chromatography |

| Petroleum Ether | Eluent for chromatography |

| Silica Gel (60-120 mesh) | Stationary phase for chromatography |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stirrer/hotplate | For heating and agitation |

| TLC plates (Silica gel) | For reaction monitoring |

| Rotary evaporator | For solvent removal under vacuum |

| Glass column | For column chromatography purification |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-naphthol (3.6 g, 0.025 mol) and anhydrous potassium carbonate (10.08 g, 0.073 mol).

-

Solvent Addition: Add 50 mL of anhydrous 2-butanone to the flask.

-

Reagent Addition: While stirring, add (±)-epichlorohydrin (3.47 g, 0.0375 mol) to the suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the consumption of 1-naphthol by Thin-Layer Chromatography (TLC) using a mobile phase of Petroleum ether/EtOAc (85:15). The reaction is typically complete within 3-4 hours.[4]

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts from the reaction mixture. Wash the solid residue with a small amount of 2-butanone.

-

Workup - Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of Petroleum ether/EtOAc, starting with 95:5, to isolate the pure this compound.[4]

-

Characterization: The final product should be a light-colored oil or a low-melting solid, with an expected yield of approximately 95%.[4] Confirm the structure using ¹H NMR, IR, and GC-MS analysis.

Process Optimization and Characterization

Achieving high yield and purity requires careful control over several parameters. The choice of reagents and conditions is a self-validating system designed to maximize product formation while minimizing side reactions.

Key Optimization Parameters

| Parameter | Choice & Rationale |

| Base | Potassium Carbonate (K₂CO₃) is effective and less harsh than NaOH, minimizing potential side reactions.[4] Sodium Hydroxide (NaOH) is also commonly used, often in aqueous solutions with a phase-transfer catalyst.[3][8] |

| Solvent | Anhydrous 2-butanone (MEK) is an excellent choice for this reaction, as it facilitates a good reaction temperature and is relatively easy to remove.[4] Other aprotic polar solvents like DMF can also be used.[9] |

| Phase Transfer Catalyst (PTC) | When using a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene), a PTC such as Tetrabutylammonium Bromide (TBAB) is essential. It shuttles the naphthoxide anion from the aqueous phase to the organic phase to react with epichlorohydrin, significantly enhancing the reaction rate.[8] |

| Temperature | Refluxing at the boiling point of the solvent (e.g., ~80°C for 2-butanone) provides sufficient energy to overcome the activation barrier without causing significant decomposition.[4] A lower temperature (~30°C) is used in some PTC-catalyzed systems.[8] |

| Stoichiometry | A slight excess of epichlorohydrin and a larger excess of the base are often used to ensure the complete consumption of the limiting reagent, 1-naphthol.[4] |

Product Characterization

-

TLC: Used for real-time monitoring of the reaction's progress.

-

GC-MS: Confirms the molecular weight of the product (200.23 g/mol ) and identifies potential byproducts, such as 1-Chloro-3-(1-naphthoxy)-2-propanol.[8][10]

-

¹H NMR (CDCl₃): Provides structural confirmation. Expected signals include multiplets for the aromatic protons of the naphthyl group and characteristic signals for the glycidyl protons.[4]

-

IR (Neat): Shows characteristic peaks for C-O-C ether stretching and epoxide ring vibrations.[4]

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a systematic workflow.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety and Hazard Mitigation

The synthesis of this compound involves several hazardous materials, and strict adherence to safety protocols is mandatory.

-

1-Naphthol: Toxic if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[11] Handle in a well-ventilated fume hood and wear appropriate PPE.[12][13]

-

Epichlorohydrin: Highly hazardous. It is a flammable liquid, toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[14] All manipulations must be performed in a fume hood using non-sparking tools and with extreme caution.[14]

-

Potassium Carbonate/Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Solvents (2-Butanone, Ethyl Acetate, etc.): Flammable. Keep away from ignition sources.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: Use a respirator if ventilation is inadequate or when handling powders.[12]

Handling and Disposal:

-

Work in a well-ventilated chemical fume hood at all times.

-

Keep containers tightly closed when not in use.

-

Dispose of all chemical waste according to institutional and local regulations. Do not pour into drains.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway to this compound from 1-naphthol. By understanding the SN2 mechanism, researchers can rationally select bases, solvents, and catalysts to optimize the reaction for both yield and purity. Careful execution of the experimental protocol, coupled with stringent safety practices, ensures the successful and safe production of this valuable intermediate, which is pivotal for the development of various fine chemicals and pharmaceuticals.

References

- 1. Buy this compound | 2461-42-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. odr.chalmers.se [odr.chalmers.se]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. rsc.org [rsc.org]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. 2461-42-9 Cas No. | 1-Naphthol glycidyl ether | Apollo [store.apolloscientific.co.uk]

- 11. carlroth.com [carlroth.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 14. fishersci.com [fishersci.com]

The Formation of Glycidyl 1-Naphthyl Ether: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Glycidyl 1-Naphthyl Ether

This compound is a valuable chemical intermediate, playing a critical role in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its utility is underscored by its role as a key precursor in the manufacturing of β-adrenergic blocking agents such as propranolol and nadolol. The presence of a reactive epoxide ring and a naphthyl moiety makes it a versatile building block for introducing these functionalities into more complex molecules. A thorough understanding of its formation mechanism is paramount for optimizing its synthesis, maximizing yield, ensuring purity, and enabling the development of robust and efficient manufacturing processes. This guide provides a comprehensive exploration of the mechanistic pathways, kinetic considerations, and practical synthetic protocols for this compound, grounded in established chemical principles and supported by authoritative literature.

Core Synthesis: The Williamson Ether Synthesis Pathway

The primary and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The overall reaction involves the coupling of 1-naphthol with epichlorohydrin in the presence of a base.

The Two-Step Mechanistic Dance: Deprotonation and Nucleophilic Attack

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which can be broken down into two fundamental steps:

-

Deprotonation of 1-Naphthol: The synthesis is initiated by the deprotonation of the hydroxyl group of 1-naphthol by a base, typically a hydroxide such as sodium hydroxide (NaOH) or a carbonate like potassium carbonate (K₂CO₃). This acid-base reaction generates the highly nucleophilic 1-naphthoxide anion. The choice of base is critical; a sufficiently strong base is required to quantitatively generate the naphthoxide, thereby ensuring a high concentration of the active nucleophile.

-

Nucleophilic Attack on Epichlorohydrin: The newly formed 1-naphthoxide anion then acts as a potent nucleophile, attacking the electrophilic carbon of the C-Cl bond in epichlorohydrin. This is a classic SN2 backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the chloride ion). This concerted step, where the C-O bond is formed as the C-Cl bond is broken, results in the formation of this compound and a chloride salt as a byproduct.[1][2]

Enhancing Efficiency: The Role of Phase-Transfer Catalysis

In many industrial and laboratory settings, the synthesis of this compound is performed under phase-transfer catalysis (PTC) conditions.[3] This technique is particularly advantageous when dealing with reactants that are soluble in immiscible phases, such as an aqueous solution of sodium hydroxide and an organic solution of 1-naphthol and epichlorohydrin.

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the 1-naphthoxide anion from the aqueous phase (or from a solid surface in solid-liquid PTC) to the organic phase where the reaction with epichlorohydrin occurs.[3][4] This dramatically increases the reaction rate by bringing the reactants together in a single phase.

The catalytic cycle can be visualized as follows:

The use of PTC offers several advantages:

-

Increased Reaction Rates: By overcoming the phase barrier, PTC significantly accelerates the reaction.

-

Milder Reaction Conditions: The reaction can often be carried out at lower temperatures, reducing the likelihood of side reactions.

-

Improved Yields and Selectivity: PTC can lead to higher yields of the desired product with fewer byproducts.[4]

-

Solvent-Free Options: In some cases, PTC allows for the reaction to be run without an organic solvent, which aligns with the principles of green chemistry.[5]

Kinetic and Thermodynamic Considerations

The O-alkylation of 1-naphthol with epichlorohydrin under phase-transfer catalysis conditions has been reported to follow pseudo-first-order kinetics.[3][4] This implies that the reaction rate is primarily dependent on the concentration of one reactant, likely the 1-naphthoxide-catalyst ion pair in the organic phase, assuming the concentration of epichlorohydrin is in excess and remains relatively constant.

Several factors influence the reaction kinetics:

| Parameter | Effect on Reaction Rate and Selectivity | Causality |

| Temperature | Increased temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, reducing selectivity. | Follows the Arrhenius equation; higher kinetic energy leads to more frequent and energetic collisions. Side reactions may have a higher activation energy and become more prominent at elevated temperatures. |

| Catalyst Concentration | Increasing the concentration of the phase-transfer catalyst generally increases the reaction rate up to a certain point. | A higher catalyst concentration enhances the transport of the naphthoxide anion into the organic phase. At a certain point, the reaction may become limited by the intrinsic rate of the SN2 reaction rather than the mass transfer. |

| Stirring Speed | In a biphasic system, increased stirring speed enhances the interfacial area and improves mass transfer, thus increasing the reaction rate. | Facilitates the movement of the catalyst and reactants between the phases. |

| Choice of Base | A stronger base leads to a higher concentration of the nucleophilic naphthoxide anion, increasing the reaction rate. | The position of the acid-base equilibrium is shifted towards the products with a stronger base. |

| Solvent | Aprotic polar solvents can accelerate SN2 reactions by solvating the cation of the ion pair, leaving the anion more "naked" and nucleophilic.[2] | Reduced solvation of the nucleophile increases its reactivity. |

Thermodynamically, the formation of the C-O ether bond is an exothermic process, making the reaction favorable.

Side Reactions and Byproduct Formation

While the Williamson ether synthesis is generally efficient, several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the overall yield.

-

Formation of 1-Chloro-3-(1-naphthoxy)-2-propanol: This is a common byproduct that can arise from the ring-opening of the epoxide in this compound by the chloride ions present in the reaction mixture. It can also be formed if the naphthoxide attacks the central carbon of the epoxide ring of epichlorohydrin, followed by reaction with a proton source.[3]

-

Formation of 1,3-di(1-naphthyloxy)-2-propanol: This byproduct is formed when a molecule of this compound reacts with another 1-naphthoxide anion. This is more likely to occur if there is a high concentration of the naphthoxide ion and a low concentration of epichlorohydrin.

-

Hydrolysis of the Epoxide: The presence of water and base can lead to the hydrolysis of the epoxide ring in the product, forming the corresponding diol.

Strategies for Minimizing Byproducts:

-

Control of Stoichiometry: Using a slight excess of epichlorohydrin can help to minimize the formation of the 1,3-di(1-naphthyloxy)-2-propanol byproduct by ensuring that the naphthoxide preferentially reacts with epichlorohydrin.

-

Temperature Control: Maintaining a moderate reaction temperature can help to suppress side reactions, which often have higher activation energies than the desired reaction.

-

Anhydrous Conditions: Where possible, using anhydrous conditions can prevent the hydrolysis of the epoxide ring.[6]

-

Efficient Stirring: Good mixing ensures that the reactants are well-dispersed, which can help to prevent localized high concentrations of reactants that might favor side reactions.

A Self-Validating Experimental Protocol

This protocol describes the synthesis of this compound using phase-transfer catalysis. It is designed as a self-validating system with in-process controls and clear endpoints for each stage.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Naphthol | 144.17 | 11.53 g | 0.08 |

| Sodium Hydroxide | 40.00 | 6.40 g | 0.16 |

| Epichlorohydrin | 92.52 | 7.40 g (6.27 mL) | 0.08 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.90 g | 0.009 |

| Toluene | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Aqueous Phase: In a beaker, dissolve 6.40 g (0.16 mol) of sodium hydroxide and 2.90 g (0.009 mol) of tetrabutylammonium bromide in 100 mL of deionized water. Stir until all solids have dissolved.

-

Preparation of the Organic Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 11.53 g (0.08 mol) of 1-naphthol in 100 mL of toluene.

-

Reaction Initiation: To the stirred organic phase, add 7.40 g (0.08 mol) of epichlorohydrin. Then, add the prepared aqueous phase to the reaction flask.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring. The use of a mechanical stirrer is crucial to ensure efficient mixing of the two phases.

-

In-Process Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes.

-

TLC System: A suitable eluent is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).

-

Visualization: Use a UV lamp (254 nm) to visualize the spots.

-

Acceptance Criterion: The reaction is considered complete when the spot corresponding to 1-naphthol has disappeared or is present only in trace amounts.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Product Characterization (Self-Validation)

The identity and purity of the final product must be confirmed by spectroscopic methods.

-

¹H NMR and ¹³C NMR Spectroscopy: Provides definitive structural information and confirms the absence of starting materials and major byproducts.

-

Infrared (IR) Spectroscopy: Confirms the presence of the characteristic functional groups, such as the ether linkage and the epoxide ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the product and can be used to identify byproducts.[3]

Conclusion

The formation of this compound via the Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, is a robust and efficient method. A deep understanding of the underlying SN2 mechanism, the role of the catalyst, and the factors influencing reaction kinetics is essential for researchers and drug development professionals to optimize this critical synthesis. By carefully controlling reaction parameters and implementing in-process monitoring, it is possible to achieve high yields of a high-purity product, paving the way for its successful application in the synthesis of pharmaceuticals and other fine chemicals.

References

A Comprehensive Spectroscopic Guide to Glycidyl 1-Naphthyl Ether

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl 1-naphthyl ether, a molecule of significant interest in synthetic and medicinal chemistry, serves as a versatile building block for a range of more complex molecular architectures. Its structure, combining a rigid naphthyl moiety with a reactive epoxide ring through an ether linkage, presents a unique set of physicochemical properties. Accurate and thorough characterization of this compound is paramount for its effective use in research and development, ensuring purity, confirming identity, and enabling reaction monitoring. This technical guide provides a detailed analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound (C₁₃H₁₂O₂) directly correlate with its spectroscopic signatures. The molecule consists of a naphthalene ring system, an ether linkage, and a terminal epoxide (oxirane) ring. Each of these components gives rise to characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively, provide an unambiguous identification of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthyl group and the aliphatic protons of the glycidyl moiety. The aromatic region typically displays a complex series of multiplets due to the various electronic environments of the seven naphthyl protons. The glycidyl group protons appear in the upfield region and exhibit characteristic splitting patterns due to their proximity and coupling.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 - 7.3 | m | Ar-H (Naphthyl protons) |

| 4.41 | dd | -O-CH ₂- (one proton) |

| 4.05 | dd | -O-CH ₂- (one proton) |

| 3.45 | m | -CH - (epoxide) |

| 2.95 | dd | -CH ₂ (epoxide, one proton) |

| 2.80 | t | -CH ₂ (epoxide, one proton) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ ~8.1 - 7.3 ppm): The seven protons on the naphthalene ring resonate in this downfield region due to the deshielding effect of the aromatic ring current. The complexity of the multiplets arises from the different chemical environments and spin-spin coupling between adjacent protons.

-

Diastereotopic Methylene Protons (δ 4.41 and 4.05 ppm): The two protons of the methylene group adjacent to the naphthyloxy group are diastereotopic, meaning they are in different chemical environments. This results in separate signals, each appearing as a doublet of doublets (dd) due to coupling with the methine proton of the epoxide.

-

Epoxide Methine Proton (δ 3.45 ppm): This proton, located on the epoxide ring, appears as a multiplet due to coupling with the adjacent methylene protons of both the ether linkage and the epoxide ring.

-

Epoxide Methylene Protons (δ 2.95 and 2.80 ppm): The two protons on the terminal carbon of the epoxide are also diastereotopic. They show distinct signals, with one appearing as a doublet of doublets (dd) and the other as a triplet (t), arising from both geminal and vicinal coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 154.3 | Ar-C (C-O) |

| 134.5 | Ar-C |

| 127.5 | Ar-CH |

| 126.8 | Ar-CH |

| 126.2 | Ar-C |

| 125.8 | Ar-CH |

| 125.2 | Ar-CH |

| 122.1 | Ar-CH |

| 120.5 | Ar-CH |

| 105.1 | Ar-CH |

| 69.1 | -O-C H₂- |

| 50.2 | -C H- (epoxide) |

| 44.8 | -C H₂ (epoxide) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 154.3 - 105.1 ppm): The ten carbon atoms of the naphthalene ring resonate in this region. The carbon attached to the ether oxygen (C-O) is the most downfield-shifted among the aromatic carbons due to the electronegativity of the oxygen atom. The other aromatic signals can be assigned based on their chemical environment and by comparison with related naphthalene derivatives.

-

Ether Methylene Carbon (δ 69.1 ppm): The carbon of the methylene group in the ether linkage appears in this region, characteristic for carbons singly bonded to oxygen.

-

Epoxide Carbons (δ 50.2 and 44.8 ppm): The two carbons of the epoxide ring resonate at these chemical shifts, which are typical for strained three-membered rings containing an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the aromatic ring, the ether linkage, and the epoxide ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3055 | C-H stretch | Aromatic |

| 2928 | C-H stretch | Aliphatic (CH₂, CH) |

| 1597, 1580, 1465 | C=C stretch | Aromatic ring |

| 1268 | C-O-C stretch | Aryl ether |

| 1250, 915, 860 | C-O stretch | Epoxide ring |

| 790, 770 | C-H bend | Aromatic (out-of-plane) |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch (3055 cm⁻¹): This absorption is characteristic of the C-H stretching vibrations in the naphthalene ring.

-

Aliphatic C-H Stretch (2928 cm⁻¹): This band corresponds to the C-H stretching vibrations of the methylene and methine groups in the glycidyl moiety.

-

Aromatic C=C Stretches (1597, 1580, 1465 cm⁻¹): These sharp absorptions are indicative of the carbon-carbon double bond stretching within the naphthalene ring system.

-

Aryl Ether C-O-C Stretch (1268 cm⁻¹): A strong band in this region is characteristic of the asymmetric C-O-C stretching vibration of the aryl ether linkage.[1]

-

Epoxide Ring Vibrations (1250, 915, 860 cm⁻¹): The presence of the epoxide ring is confirmed by a set of characteristic bands. The band around 1250 cm⁻¹ is often attributed to the symmetric ring "breathing" vibration, while the absorptions around 915 cm⁻¹ and 860 cm⁻¹ are due to asymmetric and symmetric ring deformations, respectively.[1]

-

Aromatic C-H Bending (790, 770 cm⁻¹): These strong bands in the fingerprint region are due to the out-of-plane bending vibrations of the C-H bonds on the substituted naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 200 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₃H₄O]⁺ |

| 115 | [C₉H₇]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of this compound is driven by the stability of the resulting fragments. The naphthyl group, being a stable aromatic system, plays a key role in directing the fragmentation pathways.

Caption: Proposed fragmentation pathway for this compound.

-

Molecular Ion (m/z 200): The peak at m/z 200 corresponds to the molecular ion [C₁₃H₁₂O₂]⁺, confirming the molecular weight of the compound.[2]

-

Fragment at m/z 144: This major fragment ion is formed by the loss of a C₃H₄O neutral fragment (glycidyl group rearrangement and cleavage) from the molecular ion. This ion corresponds to the radical cation of 1-naphthol, a very stable species.[2]

-

Fragment at m/z 115: Further fragmentation of the m/z 144 ion through the loss of a formyl radical (CHO) leads to the formation of the indenyl cation ([C₉H₇]⁺) at m/z 115, another stable aromatic fragment.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection. The following are generalized protocols that serve as a starting point for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Acquire a background spectrum of the clean, empty salt plates before running the sample.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and definitive structural confirmation. Each technique offers complementary information, and a thorough analysis of the data from all three is essential for ensuring the identity and purity of this important synthetic intermediate. The detailed interpretation and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this compound, facilitating its effective application in drug discovery and materials science.

References

An In-Depth Technical Guide to the Solubility of Glycidyl 1-Naphthyl Ether

This guide provides a comprehensive overview of the solubility characteristics of Glycidyl 1-naphthyl ether (GNE), a critical parameter for its application in research, organic synthesis, and drug development. Due to the limited availability of consolidated quantitative solubility data in public literature, this document synthesizes known qualitative information and presents a robust, field-proven experimental protocol for determining its solubility in various solvents.

Introduction to this compound

This compound (CAS No: 2461-42-9) is an organic compound featuring a glycidyl ether group attached to a naphthalene ring system.[1][2] Its molecular structure, combining a reactive epoxy ring with a bulky, aromatic naphthyl group, dictates its physicochemical properties and subsequent solubility.[3][4] GNE is utilized as a synthesis reagent and a reactive diluent in epoxy resins.[5][6] Understanding its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1][4][5] |

| Molecular Weight | 200.23 g/mol | [2][3][4] |

| Appearance | Light purple oil | [1] |

| LogP (Octanol/Water) | 2.6 - 3.3 | [1][2][3] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Density | 1.192 g/cm³ | [1] |

The LogP value between 2.6 and 3.3 indicates a moderate lipophilicity, suggesting that GNE will favor organic solvents over water. The absence of hydrogen bond donors and the presence of two acceptors (the ether oxygen and the epoxide oxygen) imply that it can interact with protic solvents, but its large, nonpolar naphthalene ring will dominate its solubility behavior.[1] This structure aligns with the "like dissolves like" principle, predicting higher solubility in nonpolar or moderately polar aprotic solvents.

Known Solubility Data (Qualitative)

Published quantitative data on the solubility of this compound is sparse. However, qualitative descriptions from chemical suppliers and safety data sheets provide a foundational understanding.

| Solvent | Reported Solubility | Source |

| Chloroform | Slightly Soluble | [1][7] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Methanol | Sparingly Soluble | [7] |

These qualitative terms indicate that while GNE is not highly soluble in these solvents, it does exhibit some degree of miscibility. For precise applications, this information is insufficient, necessitating a standardized experimental approach to quantify solubility.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following protocol outlines the widely accepted isothermal shake-flask method. This method is reliable and provides equilibrium solubility data, which is crucial for thermodynamic understanding.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of GNE in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8]

Workflow Diagram

Caption: Workflow for determining GNE solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Materials :

-

Source high-purity this compound (>95%).[1]

-

Use analytical or HPLC-grade solvents.

-

Prepare a series of standard solutions of GNE in the chosen solvent at known concentrations (e.g., from 0.01 mg/mL to 1 mg/mL) for generating a calibration curve.

-

-

Equilibration :

-

Add an excess amount of GNE to a series of glass vials (e.g., 20 mg of GNE to 2 mL of solvent). The presence of undissolved solid is essential.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a roller mixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required.

-

-

Sample Separation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid GNE.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[8] This step is critical to prevent erroneously high results.

-

-

Quantification by HPLC :

-

Develop a suitable HPLC method. Given GNE's aromatic structure, a reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection (approx. 220-280 nm) is a logical starting point. Analytical methods for similar glycidyl ethers can be adapted.[9][10][11]

-

Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration. The curve should exhibit high linearity (R² > 0.99).

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of GNE in the diluted sample using the calibration curve.

-

-

Calculation :

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the solubility of GNE in that solvent at the specified temperature, typically reported in mg/mL or mol/L.

-

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause skin irritation, allergic reactions, and serious eye damage.[3] It is also suspected of causing genetic defects and cancer.[2]

-

Personal Protective Equipment (PPE) : Always handle GNE in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Handling : Avoid creating aerosols or dust.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

-

Disposal : Dispose of waste materials and contaminated packaging according to local, state, and federal regulations. This should be done through a licensed disposal company.[12]

Conclusion

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. scbt.com [scbt.com]

- 6. alpha-Naphthyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analytical Method [keikaventures.com]

- 10. researchgate.net [researchgate.net]

- 11. A new analytical method for the quantification of glycidol fatty acid esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to the Safe Handling of Glycidyl 1-Naphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Applications

Glycidyl 1-naphthyl ether (CAS No. 2461-42-9) is a valuable chemical intermediate, notably utilized in the synthesis of significant pharmaceutical compounds such as the beta-blocker Propranolol and the antihypertensive agent Naftopidil.[1][2] Its utility stems from the reactive epoxide (oxirane) ring, which can be readily opened by various nucleophiles, allowing for the introduction of the naphthyloxy-propanol moiety into a target molecule. This reactivity, however, is also the primary source of its potential hazards. As with many reactive intermediates in drug development, a thorough understanding of its chemical properties and toxicological profile is paramount for ensuring laboratory safety. This guide provides an in-depth analysis of the hazards associated with this compound and outlines detailed protocols for its safe handling, storage, and disposal.

Section 1: The Chemical and Toxicological Profile of this compound

A foundational principle of laboratory safety is understanding the intrinsic properties of a substance. The hazards associated with this compound are primarily dictated by the reactivity of its epoxide group and the biological interactions of the aromatic naphthyl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is critical for assessing its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | [1][3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Appearance | Light purple oil | [1] |

| Boiling Point | 338.6 °C at 760 mmHg | [1] |

| Melting Point | 95 °C | [1] |

| Flash Point | 152 °C | [1] |

| Density | 1.192 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Vapor Pressure | 0.000191 mmHg at 25°C | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with it, reflecting its potential to cause significant harm upon exposure.[4]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

The primary hazards are skin and eye irritation, skin sensitization, and potential long-term systemic effects such as mutagenicity and carcinogenicity. These are characteristic of the glycidyl ether class of compounds.[5][6]

The Causality Behind the Hazards: Reactivity of the Epoxide Ring

The toxicological concerns surrounding this compound are intrinsically linked to the high reactivity of the three-membered epoxide ring. This ring is sterically strained and readily undergoes nucleophilic attack, leading to ring-opening.[7]

In a biological context, nucleophilic functional groups are abundant in macromolecules such as DNA and proteins. The epoxide group of this compound can covalently bind to these biological nucleophiles, a process known as haptenation. This binding alters the structure and function of these macromolecules, leading to the observed toxic effects.

-

Skin Sensitization: When this compound penetrates the skin, it can react with skin proteins to form hapten-protein conjugates. These modified proteins are recognized as foreign by the immune system, triggering an allergic response that manifests as allergic contact dermatitis upon subsequent exposures.[8][9] This is a common characteristic of the glycidyl ether class of compounds.[6][10]

-

Mutagenicity and Carcinogenicity: The electrophilic nature of the epoxide ring allows it to react with the nucleophilic centers in DNA bases. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication. An accumulation of such mutations can potentially lead to the initiation of cancer. Several glycidyl ethers are considered potential occupational carcinogens for this reason.[6]

Section 2: A Risk-Based Approach to Safe Handling

Given the identified hazards, a stringent and proactive approach to handling this compound is mandatory. The following protocols are designed to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure as they involve physically isolating the hazard from the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and conducting reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is crucial to prevent skin and eye contact. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) must be supplemented with the following:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection.[5]

-

Hand Protection: Chemically resistant gloves are mandatory. Given the limited specific breakthrough data for this compound, it is prudent to select gloves with proven resistance to a broad range of organic chemicals. Nitrile gloves are a common choice, but it is advisable to double-glove and change gloves frequently, especially after any suspected contact. Always inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A chemically resistant apron or a disposable lab coat worn over a standard lab coat is recommended, particularly when handling larger quantities.

Safe Handling and Experimental Workflow

Adherence to a strict workflow is essential for minimizing risk. The following diagram and protocol outline a safe process for handling this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

-

Don all required PPE as outlined in Section 2.2.

-

Prepare the chemical fume hood by ensuring it is clutter-free and the sash is at the appropriate working height. Have spill cleanup materials readily available.

-

-

Handling and Reaction:

-

Weigh the required amount of this compound in a tared, sealed container within the fume hood.

-

Carefully transfer the material to the reaction vessel inside the fume hood.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it, to prevent unwanted side reactions.

-

-

Cleanup and Disposal:

-

Upon completion, quench the reaction mixture according to the established protocol.

-

Decontaminate all glassware and equipment that came into contact with this compound. A rinse with an appropriate solvent followed by washing with soap and water is recommended.

-

Segregate all waste containing this compound (liquid waste, contaminated solids like gloves and paper towels) into a clearly labeled, sealed hazardous waste container.

-

Dispose of the hazardous waste through your institution's certified hazardous waste disposal program.[5][11]

-

Storage and Incompatibilities

-

Storage: Store this compound in a tightly sealed container in a refrigerator (2-8°C), away from incompatible materials.[1]

-

Incompatible Materials: Due to the reactivity of the epoxide ring, this compound is incompatible with:

Section 3: Emergency Procedures

Preparedness is key to effectively managing an emergency involving this compound. All personnel working with this compound must be familiar with the following procedures.

Spills

The response to a spill depends on its size and location.

-

Minor Spill (within a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

-

Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with soap and water.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the laboratory immediately.

-

Alert others in the area and activate the nearest fire alarm to initiate a building-wide evacuation.

-

From a safe location, contact your institution's emergency response team and provide them with the identity of the spilled material.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

The following diagram illustrates the decision-making process for spill response.

Caption: Decision tree for responding to a this compound spill.

Personal Exposure

Immediate action is critical in the event of personal exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove any contaminated clothing while flushing. Seek medical attention promptly.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.

Conclusion

This compound is a potent and useful reagent in drug development and chemical synthesis. Its utility is, however, matched by its significant health hazards, primarily stemming from the high reactivity of its epoxide functional group. By understanding the chemical basis of these hazards and implementing the rigorous engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental component of sound scientific practice.

References

- 1. fishersci.com [fishersci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]